molecular formula C10H8N2O4 B1453843 1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1038385-70-4

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1453843
M. Wt: 220.18 g/mol
InChI Key: XVOKARRKLIHOER-UHFFFAOYSA-N
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Description

“1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a chemical compound with the molecular weight of 220.18 . It is also known as "methyl 2,3-dihydroxy-6-quinoxalinecarboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.18 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Electrochemical Reduction and Autoxidation

  • Gottlieb and Pfleiderer (1978) studied the electrochemical reduction of 1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline and its derivatives, leading to the formation of compounds that undergo autoxidation, reverting to the original compounds. This process involves a unique four-electron reduction step and provides insights into the reduction and reoxidation mechanisms of these compounds (Gottlieb & Pfleiderer, 1978).

Synthesis and Characterization of Derivatives

  • Jansa et al. (2006) prepared various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the dioxopiperazine derivative. These substances were fully characterized using different analytical methods, contributing to the understanding of the structure and properties of these derivatives (Jansa, Macháček, & Bertolasi, 2006).

Antimicrobial and Antifungal Potential

  • Chaudhary et al. (2016) explored the synthesis of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid. These derivatives were tested for their antibacterial, antifungal, and anthelmintic activity, showing potential in targeting human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary, Kumar, & Tarazi, 2016).

Photophysical Properties of Coordination Polymers

  • Yuan et al. (2017) studied the synthesis and properties of two coordination polymers based on 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid. Their research provided insights into the luminescence properties and thermal stabilities of these polymers, important for potential applications in material science (Yuan, Zhang, Shao, Hao, & Su, 2017).

Tautomerism and Isomeric Structures

  • Chapman (1966) investigated the tautomerism in derivatives of 2-oxo-1,2,3,4-tetrahydroquinoxaline. The study provided valuable insights into the isomeric structures and tautomeric mixtures of these compounds in solution, contributing to the understanding of their chemical behavior (Chapman, 1966).

Safety And Hazards

The compound has a GHS07 safety classification, indicating that it may cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The potential use of related quinoxaline compounds as DPP-4 inhibitors suggests that “1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” and similar compounds could be of interest in future research, particularly in the context of treating metabolic disorders like diabetes .

properties

IUPAC Name

1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-12-7-3-2-5(10(15)16)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKARRKLIHOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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